molecular formula C17H23ClN2O3 B6068246 methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate

methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate

Cat. No. B6068246
M. Wt: 338.8 g/mol
InChI Key: UNPLWZRQQOITCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[1-(4-chlorobenzyl)-3-piperidinyl]amino}-4-oxobutanoate, commonly known as Methyl 4-CNB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of Methyl 4-CNB is related to its activity as a selective dopamine D1 receptor agonist. Activation of the dopamine D1 receptor has been shown to modulate various neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems. This modulation can lead to changes in neuronal activity and ultimately affect behavior.
Biochemical and Physiological Effects:
Methyl 4-CNB has been shown to have significant effects on various biochemical and physiological processes. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which are areas of the brain that are involved in reward and motivation. Additionally, Methyl 4-CNB has been shown to increase the expression of various genes related to neuronal plasticity and synaptic transmission.

Advantages and Limitations for Lab Experiments

Methyl 4-CNB has several advantages for use in lab experiments. It is a highly selective dopamine D1 receptor agonist, which allows for specific targeting of this receptor in various cell types. Additionally, Methyl 4-CNB has been shown to be stable and easy to handle in lab settings. However, one limitation of Methyl 4-CNB is its relatively short half-life, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of Methyl 4-CNB. One potential direction is the development of more potent and selective dopamine D1 receptor agonists based on the structure of Methyl 4-CNB. Additionally, further studies are needed to explore the potential therapeutic applications of Methyl 4-CNB, particularly in the treatment of neurological and psychiatric disorders. Finally, the development of new methods for the synthesis and purification of Methyl 4-CNB may lead to improvements in its use in lab experiments.

Synthesis Methods

Methyl 4-CNB is synthesized using a multi-step process involving the reaction of 4-chlorobenzylamine with piperidine, followed by the addition of methyl acetoacetate. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of Methyl 4-CNB.

Scientific Research Applications

Methyl 4-CNB has been studied extensively for its potential pharmacological properties. It has been shown to have significant activity as a selective dopamine D1 receptor agonist, which makes it a potential candidate for the treatment of various neurological and psychiatric disorders. Additionally, Methyl 4-CNB has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

methyl 4-[[1-[(4-chlorophenyl)methyl]piperidin-3-yl]amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-23-17(22)9-8-16(21)19-15-3-2-10-20(12-15)11-13-4-6-14(18)7-5-13/h4-7,15H,2-3,8-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPLWZRQQOITCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1CCCN(C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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